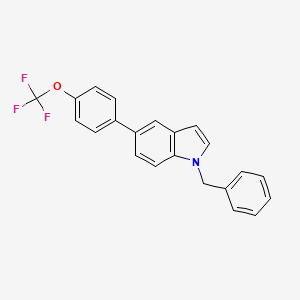
1-benzyl-5-(4-(trifluoromethoxy)phenyl)-1H-indole
Vue d'ensemble
Description
1-benzyl-5-(4-(trifluoromethoxy)phenyl)-1H-indole is a synthetic organic compound known for its unique chemical structure and properties. This compound features an indole core, a benzyl group, and a trifluoromethoxy phenyl group, making it a valuable molecule in various scientific research fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-5-(4-(trifluoromethoxy)phenyl)-1H-indole typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction employs palladium as a catalyst and boron reagents to facilitate the coupling of the indole core with the trifluoromethoxy phenyl group . The reaction conditions are generally mild and functional group tolerant, making it an efficient method for synthesizing this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-benzyl-5-(4-(trifluoromethoxy)phenyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boron reagents, potassium permanganate, chromium trioxide, hydrogen gas, sodium hydride, and lithium diisopropylamide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in substituted derivatives with different functional groups replacing the original ones.
Applications De Recherche Scientifique
1-benzyl-5-(4-(trifluoromethoxy)phenyl)-1H-indole has several scientific research applications:
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzyl-5-[4-(trifluoromethyl)phenyl]-1H-indole: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
1-Benzyl-5-[4-(methoxy)phenyl]-1H-indole: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
1-Benzyl-5-[4-(fluoro)phenyl]-1H-indole: Similar structure but with a fluoro group instead of a trifluoromethoxy group.
Uniqueness
1-benzyl-5-(4-(trifluoromethoxy)phenyl)-1H-indole is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it valuable in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C22H16F3NO |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
1-benzyl-5-[4-(trifluoromethoxy)phenyl]indole |
InChI |
InChI=1S/C22H16F3NO/c23-22(24,25)27-20-9-6-17(7-10-20)18-8-11-21-19(14-18)12-13-26(21)15-16-4-2-1-3-5-16/h1-14H,15H2 |
Clé InChI |
SESJOFYZGUGMJB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)C4=CC=C(C=C4)OC(F)(F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














